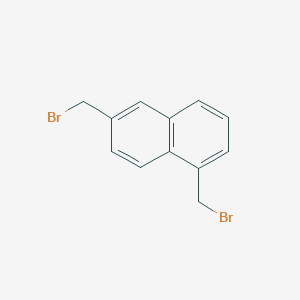
1,6-Bis(bromomethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Bis(bromomethyl)naphthalene is an organic compound with the molecular formula C12H10Br2 It is a derivative of naphthalene, where two bromomethyl groups are attached to the 1 and 6 positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Bis(bromomethyl)naphthalene can be synthesized through the bromination of 1,6-dimethylnaphthalene. The process typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful handling of bromine and other reagents to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,6-Bis(bromomethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl-substituted naphthalene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield naphthylamines, while oxidation can produce naphthoquinones .
Scientific Research Applications
1,6-Bis(bromomethyl)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the synthesis of biologically active compounds for medicinal chemistry research.
Mechanism of Action
The mechanism of action of 1,6-Bis(bromomethyl)naphthalene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution, oxidation, or reduction processes. The molecular targets and pathways depend on the specific reaction and the nature of the nucleophile or electrophile involved .
Comparison with Similar Compounds
- 1,4-Bis(bromomethyl)naphthalene
- 1,5-Bis(bromomethyl)naphthalene
- 2,6-Bis(bromomethyl)naphthalene
Comparison: 1,6-Bis(bromomethyl)naphthalene is unique due to the specific positioning of the bromomethyl groups, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different steric and electronic effects, leading to variations in reaction outcomes and applications .
Properties
CAS No. |
105789-69-3 |
|---|---|
Molecular Formula |
C12H10Br2 |
Molecular Weight |
314.01 g/mol |
IUPAC Name |
1,6-bis(bromomethyl)naphthalene |
InChI |
InChI=1S/C12H10Br2/c13-7-9-4-5-12-10(6-9)2-1-3-11(12)8-14/h1-6H,7-8H2 |
InChI Key |
HFEMYLZYZUPETN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CBr)C(=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















